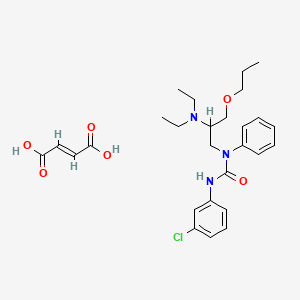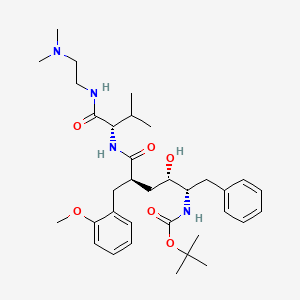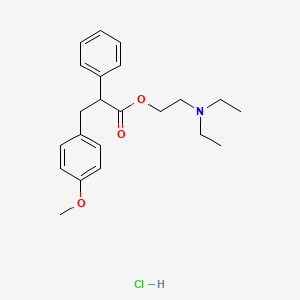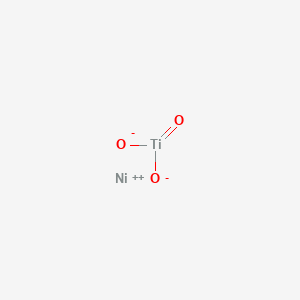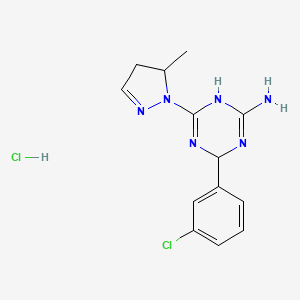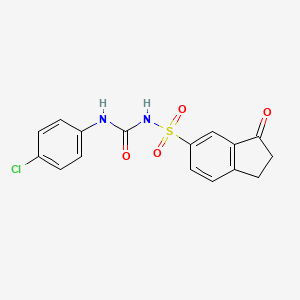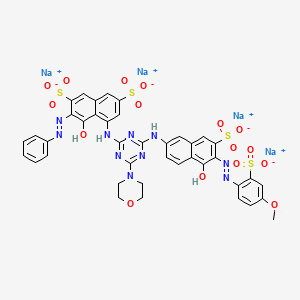
Tetrasodium 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulphonatophenyl)azo)-7-sulphonato-2-naphthyl)amino)-6-(morpholino)-1,3,5-triazin-2-yl)amino)-3-(phenylazo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 277-450-1, also known as Dipropylene Glycol Diacrylate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylene Glycol Diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Dipropylene Glycol Diacrylate involves continuous processes where dipropylene glycol and acrylic acid are fed into a reactor. The reaction is catalyzed by an acid, and the product is continuously removed and purified through distillation and other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Dipropylene Glycol Diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize in the presence of initiators such as peroxides or UV light, forming cross-linked polymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or UV light.
Esterification: Alcohols and acid catalysts.
Hydrolysis: Water and acid or base catalysts.
Major Products Formed
Polymerization: Cross-linked polymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Dipropylene glycol and acrylic acid.
Scientific Research Applications
Chemistry
In chemistry, Dipropylene Glycol Diacrylate is used as a monomer in the synthesis of polymers and copolymers. Its ability to form cross-linked structures makes it valuable in creating materials with specific mechanical and chemical properties.
Biology
In biological research, this compound is used in the development of hydrogels and other biomaterials. These materials are often employed in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties.
Medicine
In medicine, Dipropylene Glycol Diacrylate is utilized in the formulation of dental materials, such as adhesives and composites. Its polymerization properties allow for the creation of strong, durable materials that can withstand the harsh environment of the oral cavity.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to polymerize and form cross-linked networks makes it ideal for applications requiring durable and resistant materials.
Mechanism of Action
The primary mechanism by which Dipropylene Glycol Diacrylate exerts its effects is through polymerization. When exposed to initiators such as UV light or peroxides, the compound undergoes a radical polymerization reaction, forming cross-linked polymer networks. These networks provide the material with enhanced mechanical strength and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Tripropylene Glycol Diacrylate: Similar in structure but with an additional propylene glycol unit, leading to different polymerization properties.
Ethylene Glycol Diacrylate: Contains ethylene glycol instead of dipropylene glycol, resulting in different mechanical properties of the polymers formed.
Butylene Glycol Diacrylate: Uses butylene glycol, which affects the flexibility and toughness of the resulting polymers.
Uniqueness
Dipropylene Glycol Diacrylate is unique due to its balance of flexibility and rigidity in the polymers it forms. This balance makes it suitable for a wide range of applications, from industrial coatings to biomedical materials.
Properties
CAS No. |
73398-52-4 |
|---|---|
Molecular Formula |
C40H30N10Na4O16S4 |
Molecular Weight |
1127.0 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-5-[[4-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H34N10O16S4.4Na/c1-65-25-8-10-28(30(19-25)68(56,57)58)47-49-34-31(69(59,60)61)17-21-15-24(7-9-27(21)36(34)51)41-38-43-39(45-40(44-38)50-11-13-66-14-12-50)42-29-20-26(67(53,54)55)16-22-18-32(70(62,63)64)35(37(52)33(22)29)48-46-23-5-3-2-4-6-23;;;;/h2-10,15-20,51-52H,11-14H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,42,43,44,45);;;;/q;4*+1/p-4 |
InChI Key |
SJNJGMHBWNSMCF-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N5CCOCC5)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C(=C7O)N=NC8=CC=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


